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Compound of Interest

Compound Name:

2-

(Dimethylaminomethylene)cyclohe

xanone

Cat. No.: B105627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Dimethylaminomethylene)cyclohexanone, a valuable intermediate in organic synthesis.

Due to the limited availability of direct experimental data for this specific compound in publicly

accessible databases, this guide also includes relevant data from its saturated analogue, 2-

(Dimethylaminomethyl)cyclohexanone, and a closely related cyclopentanone derivative to

provide valuable comparative insights.

Synthesis and Structure
2-(Dimethylaminomethylene)cyclohexanone is an enaminone, a class of compounds

characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and

a carbonyl group. This structural motif makes them versatile synthons in heterocyclic chemistry.

The most common and direct route to synthesizing 2-
(Dimethylaminomethylene)cyclohexanone is the condensation reaction between

cyclohexanone and a formylating agent, typically N,N-dimethylformamide dimethyl acetal

(DMF-DMA). This reaction proceeds by nucleophilic attack of the enol or enolate of
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cyclohexanone on the electrophilic carbon of DMF-DMA, followed by the elimination of two

equivalents of methanol.

A detailed experimental protocol for a closely related synthesis of 2-dimethylaminomethylene-4-

acetamidocyclohexanone has been reported, which can be adapted for the synthesis of the title

compound by substituting 4-acetamidocyclohexanone with cyclohexanone.[1]

Spectroscopic Data
Direct experimental spectroscopic data for 2-(Dimethylaminomethylene)cyclohexanone is

not readily available in the searched resources. Therefore, this section presents data for the

closely related and more extensively characterized saturated analogue, 2-

(Dimethylaminomethyl)cyclohexanone, to serve as a reference point. Additionally, predicted

and analogous data for the target molecule are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

The proton NMR spectrum of the hydrochloride salt of the saturated analogue provides

characteristic signals for the cyclohexanone ring protons and the dimethylaminomethyl

substituent.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

1.35 m 1 Cyclohexyl-H

1.54 m 1 Cyclohexyl-H

1.73 m 1 Cyclohexyl-H

1.82 m 1 Cyclohexyl-H

2.05 m 1 Cyclohexyl-H

2.37 m 2 6-H

2.41 m 1 Cyclohexyl-H

2.67 d 3 NH-CH₃

2.74 m 1 Cyclohexyl-H

2.77 d 3 NH-CH₃

3.09 m 1 7-H

3.57 1 7-H

11.88 m 1 NH

Data obtained from the ¹H NMR spectrum of the pure product (500 MHz, CDCl₃) of 2-

dimethylaminomethyl-cyclohexanone hydrochloride.[2]

For 2-(Dimethylaminomethylene)cyclohexanone, one would expect to see a singlet for the

vinyl proton (=CH-N) in the region of 6.5-7.5 ppm. The two methyl groups on the nitrogen may

appear as two distinct singlets due to hindered rotation around the C-N bond, a common

feature in enaminones.

2.1.2. ¹³C NMR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

The carbon NMR spectrum of the hydrochloride salt of the saturated analogue shows the

expected resonances for the carbonyl carbon, the cyclohexyl ring carbons, and the substituent

carbons.
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Chemical Shift (δ) ppm Assignment

209.58 C-1 (C=O)

56.80 C-7 (CH₂)

46.69 C-2 (CH)

44.99 C-6 (CH₂)

42.26 CH₃

41.75 CH₃

33.88 C-4 (CH₂)

27.70 C-3 (CH₂)

24.70 C-5 (CH₂)

Data obtained from the ¹³C NMR spectrum of the pure product (125 MHz, CDCl₃) of 2-

dimethylaminomethyl-cyclohexanone hydrochloride.[2]

For 2-(Dimethylaminomethylene)cyclohexanone, significant differences would be observed.

The carbonyl carbon (C=O) would likely shift to a slightly lower field (around 195-205 ppm).

The two olefinic carbons of the enaminone system would appear in the vinyl region of the

spectrum, with the carbon adjacent to the nitrogen appearing at a lower field than the carbon

adjacent to the carbonyl group.

Infrared (IR) Spectroscopy
2.2.1. IR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone

The IR spectrum of the saturated analogue is characterized by the strong absorption of the

ketone carbonyl group.
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Wavenumber (cm⁻¹) Assignment

2932 C-H valence, alkane

2858 C-H valence, alkane

1698 C=O valence, ketone

Data obtained from the IR spectrum of the pure product (film) of 2-dimethylaminomethyl-

cyclohexanone hydrochloride.[2]

For 2-(Dimethylaminomethylene)cyclohexanone, the IR spectrum would be expected to

show a strong absorption for the conjugated ketone carbonyl (C=O) at a lower frequency,

typically in the range of 1640-1660 cm⁻¹. A strong band corresponding to the C=C double bond

of the enaminone system would also be expected in the region of 1600-1620 cm⁻¹.

Mass Spectrometry (MS)
2.3.1. Mass Spectrometry of 2-((Dimethylamino)methyl)cyclohexanone

The mass spectrum of the saturated analogue provides information about its molecular weight

and fragmentation pattern.

m/z Interpretation

155 Molecular Ion [M]⁺

Data available from PubChem CID 85838.[3] The NIST WebBook also provides the mass

spectrum for this compound.[4]

For 2-(Dimethylaminomethylene)cyclohexanone, the molecular ion peak would be expected

at m/z 153, corresponding to the molecular formula C₉H₁₅NO. The fragmentation pattern would

likely involve the loss of the dimethylamino group and other characteristic cleavages of the

cyclohexanone ring.

Experimental Protocols
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Synthesis of 2-(Dimethylaminomethyl)cyclohexanone
Hydrochloride (Saturated Analogue)
This procedure describes the synthesis of the saturated analogue via the Mannich reaction.[2]

Materials:

Cyclohexanone (9.82 g, 10.3 mL, 100 mmol)

Paraformaldehyde (3.60 g, 120 mmol)

Dimethylammonium chloride (8.16 g, 100 mmol)

Concentrated Hydrochloric acid (0.4 mL)

Ethanol

Acetone

Procedure:

In a 100 mL round bottom flask equipped with a reflux condenser and magnetic stir bar,

combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and 4 mL of

ethanol.

Add 0.4 mL of concentrated hydrochloric acid to the mixture.

Heat the mixture under reflux with stirring for 4 hours.

Filter the hot solution into a round bottom flask and evaporate the solvent using a rotary

evaporator.

Dissolve the residue in 20 mL of ethanol with heating.

At room temperature, add 70 mL of acetone to the solution.

For complete crystallization, store the solution overnight in a freezer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.oc-praktikum.de/nop/en/instructions/pdf/4008_en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the crystallized crude product by suction filtration using a Buechner funnel and dry it

in a desiccator over silica gel.

For further purification, recrystallize the crude product from a mixture of ethanol and acetone.

Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

2-(Dimethylaminomethylene)cyclohexanone, based on the synthesis of related compounds.

Synthesis and Characterization Workflow

Synthesis

Spectroscopic Characterization

Cyclohexanone

Condensation Reaction

DMF-DMA

2-(Dimethylaminomethylene)cyclohexanone

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Synthesis and characterization workflow.

Disclaimer: The spectroscopic data presented for 2-(Dimethylaminomethyl)cyclohexanone is

intended for comparative purposes. Researchers should verify the data for 2-
(Dimethylaminomethylene)cyclohexanone through their own experimental analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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